molecular formula C11H10N2O2 B2393306 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile CAS No. 866156-36-7

2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile

Cat. No.: B2393306
CAS No.: 866156-36-7
M. Wt: 202.213
InChI Key: KAOJUNIMXUWNHP-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different substituents on the benzoxazepine ring.

Mechanism of Action

The mechanism of action of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Biological Activity

2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile is a compound with the molecular formula C11H10N2O2C_{11}H_{10}N_{2}O_{2} and a molecular weight of approximately 202.21 g/mol. This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

The compound can be synthesized through various methods, commonly involving the reaction of 2-aminophenols with alkynones in the presence of a base such as sodium hydride at elevated temperatures. Its unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating potent cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. For example, a related compound showed an IC50 value of 6.40 µg/mL against the MCF-7 cell line .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets. It is hypothesized that it can inhibit enzymes or receptors involved in cancer pathways, thereby exerting therapeutic effects. The binding interactions with these targets are crucial for its anticancer activity.

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxicity of various benzoxazepine derivatives against A-549 and MCF-7 cell lines using the MTT assay method. The results indicated that many compounds exhibited higher activity levels than the reference drug Doxorubicin, suggesting their potential as therapeutic candidates in cancer treatment .
  • Antioxidant Activity : The compound's antioxidant properties were assessed using DPPH radical scavenging assays. Compounds with similar structures displayed significant antioxidant activities, which may contribute to their overall bioactivity and therapeutic potential .

Data Tables

Compound NameCell LineIC50 Value (µg/mL)Reference Drug
4hMCF-76.40Doxorubicin
4hA-54922.09Doxorubicin

Properties

IUPAC Name

2-(5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-5-6-13-7-8-15-10-4-2-1-3-9(10)11(13)14/h1-4H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOJUNIMXUWNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(=O)N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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